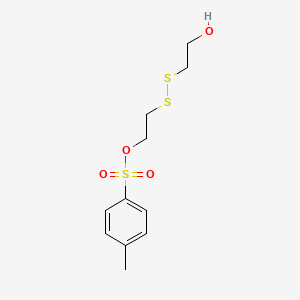

2-hydroxyethyl disulfide mono-Tosylate

Descripción general

Descripción

2-Hydroxyethyl disulfide mono-Tosylate is a cleavable linker compound used primarily in the synthesis of antibody-drug conjugates (ADCs). This compound contains both a hydroxyl (-OH) and a sulfide (-S-S-) functional group, as well as a tosylate (-OTs) group . The presence of these functional groups makes it a versatile reagent in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxyethyl disulfide mono-Tosylate typically involves the tosylation of 2-hydroxyethyl disulfide. This process can be carried out by reacting 2-hydroxyethyl disulfide with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The product is then purified using techniques like recrystallization or column chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxyethyl disulfide mono-Tosylate undergoes various chemical reactions, including:

Substitution Reactions: The tosylate group (-OTs) is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Reduction Reactions: The disulfide bond (-S-S-) can be reduced to thiols (-SH) using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Oxidation Reactions: The hydroxyl group (-OH) can be oxidized to a carbonyl group (-C=O) using oxidizing agents like pyridinium chlorochromate (PCC).

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can react with the tosylate group under mild conditions.

Reduction: Reducing agents like DTT or TCEP are used under aqueous conditions.

Oxidation: Oxidizing agents like PCC are used in anhydrous conditions.

Major Products Formed

Substitution: Products include substituted ethers or thioethers.

Reduction: Products include thiols.

Oxidation: Products include aldehydes or ketones.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic chemistry, 2-hydroxyethyl disulfide mono-Tosylate is utilized as a cleavable linker in the formation of ADCs. This application is crucial for developing targeted therapies that minimize side effects by delivering drugs directly to cancerous cells while sparing healthy tissues .

Biology

The compound plays a role in studying protein-protein interactions and the development of bioconjugates. Its ability to modify thiol groups in proteins allows researchers to investigate cellular signaling pathways and protein interactions essential for understanding various biological processes .

Medicine

In the medical field, this compound is integral to designing targeted drug delivery systems . By enhancing the specificity and efficacy of therapeutic agents, it contributes to improved treatment outcomes in diseases such as cancer .

Industry

The compound is also employed in producing self-assembled monolayers (SAMs) on gold surfaces, which have applications in corrosion protection, lubrication, and sensor development. This industrial use highlights its versatility beyond biomedical applications.

Case Study 1: Antibody-Drug Conjugates

Research has demonstrated that ADCs synthesized using this compound exhibit enhanced cytotoxicity against cancer cells compared to traditional chemotherapy methods. The controlled release mechanism allows for higher concentrations of the drug at the tumor site while minimizing systemic exposure .

Case Study 2: Neurodegenerative Disease Research

In studies focusing on neurodegenerative diseases like Alzheimer’s disease, this compound has been shown to selectively inhibit glycogen synthase kinase 3 (GSK-3). This inhibition leads to decreased phosphorylation of tau proteins, which are implicated in neurodegeneration, highlighting its potential as a therapeutic agent .

Mecanismo De Acción

The mechanism of action of 2-hydroxyethyl disulfide mono-Tosylate involves its role as a cleavable linker in ADCs. Upon entering the target cell, the disulfide bond (-S-S-) is cleaved, releasing the attached drug. This cleavage is typically facilitated by the reducing environment within the cell, which contains high levels of glutathione. The released drug then exerts its therapeutic effect by interacting with specific molecular targets and pathways .

Comparación Con Compuestos Similares

Similar Compounds

Succinic anhydride: Acts as a non-cleavable ADC linker.

EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): A heterobifunctional crosslinking agent used in the preparation of hapten conjugates.

Fmoc-8-amino-3,6-dioxaoctanoic acid: A cleavable ADC linker used in the synthesis of ADCs and PROTACs.

Uniqueness

2-Hydroxyethyl disulfide mono-Tosylate is unique due to its cleavable disulfide bond, which allows for controlled release of the attached drug within the target cell. This feature enhances the specificity and efficacy of ADCs, making it a valuable tool in targeted drug delivery systems .

Actividad Biológica

2-Hydroxyethyl disulfide mono-Tosylate (CAS: 1807530-16-0) is a compound characterized by the presence of hydroxyl (-OH), disulfide (-S-S-), and tosylate (-OTs) functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications in drug development.

The primary biological activity of this compound is attributed to its ability to modify thiol groups in proteins and other biomolecules. The disulfide bond can participate in redox reactions, influencing cellular signaling pathways and protein interactions. Notably, it selectively inhibits glycogen synthase kinase 3 (GSK-3), a serine/threonine kinase involved in numerous cellular processes, including cell signaling and apoptosis. This inhibition leads to decreased phosphorylation of key proteins, such as tau, which is significant in the context of neurodegenerative diseases like Alzheimer’s disease .

Applications in Research

This compound serves as a valuable tool in various research applications:

- Cellular Biology : It is employed to investigate GSK-3's role in cell signaling and apoptosis.

- Neurodegenerative Disease Research : The compound shows promise as a therapeutic agent for conditions such as Alzheimer’s disease by reducing tau protein phosphorylation and protecting neurons from β-amyloid toxicity .

- Drug Development : It is used in the synthesis of antibody-drug conjugates (ADCs), enhancing the efficacy of therapeutic agents through targeted delivery mechanisms .

Case Studies

Several studies have explored the biological implications of this compound:

- Neuroprotective Effects : A study demonstrated that this compound could mitigate neuronal damage induced by β-amyloid peptide, suggesting its potential role in treating Alzheimer’s disease. The mechanism involved the reduction of tau protein phosphorylation, which is critical for maintaining neuronal integrity.

- Inhibition of GSK-3 : Research highlighted that this compound effectively inhibits GSK-3 activity, leading to downstream effects on various signaling pathways involved in cell survival and apoptosis. This inhibition has implications for cancer research as well, where GSK-3 plays a role in tumorigenesis .

- Synthesis and Efficacy : In drug formulation studies, the incorporation of this compound into therapeutic agents improved their stability and solubility, enhancing their bioavailability in clinical settings .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with this compound compared to other compounds with similar mechanisms:

| Compound | Mechanism of Action | Biological Activity | Applications |

|---|---|---|---|

| This compound | GSK-3 Inhibition | Neuroprotection, Cancer Research | Drug Development, Cellular Biology |

| Policresulen | Protease Inhibition | Antiviral Activity | Therapeutic Agent for Viral Infections |

| Anthraquinone Disulfonate | Electron Transfer Enhancement | Remediation of Contaminated Sites | Environmental Applications |

Propiedades

IUPAC Name |

2-(2-hydroxyethyldisulfanyl)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4S3/c1-10-2-4-11(5-3-10)18(13,14)15-7-9-17-16-8-6-12/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNYSBAUKADEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.